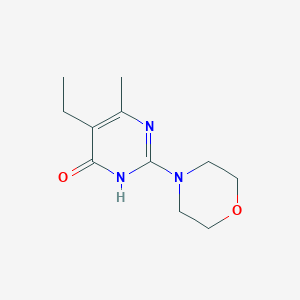

5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol

Description

Properties

IUPAC Name |

5-ethyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-3-9-8(2)12-11(13-10(9)15)14-4-6-16-7-5-14/h3-7H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLIAWOVWDCAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides.

Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with morpholine.

Hydroxylation: The hydroxyl group at the 4th position can be introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as palladium on carbon (Pd/C) may be employed for specific steps.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

Substitution: The morpholine ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.

Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products:

Oxidation: Formation of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-one.

Reduction: Formation of 5-Ethyl-6-methyl-2-morpholinodihydropyrimidin-4-ol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Medicine: Due to its potential anti-inflammatory properties, this compound is being investigated for its therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By blocking the activity of COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent differences are outlined below:

Key Observations :

Physicochemical Properties

Key Observations :

- The morpholine-containing target compound likely exhibits higher solubility than ’s lipophilic furochromenylideneamino derivatives .

Key Observations :

- ’s pyrimidinones with bulkier substituents (e.g., furochromenylideneamino) show moderate bioactivity, hinting that the target’s smaller ethyl/methyl groups might enhance target binding .

Biological Activity

5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique molecular structure that includes an ethyl group at the 5th position, a methyl group at the 6th position, and a morpholine ring attached to the 2nd position of the pyrimidine ring. The hydroxyl group is located at the 4th position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. By blocking COX activity, this compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.

Therapeutic Applications

Due to its anti-inflammatory properties, this compound is being investigated for potential therapeutic applications in treating conditions such as:

- Arthritis : The compound may alleviate symptoms associated with joint inflammation.

- Inflammatory Bowel Disease : It shows promise in managing gastrointestinal inflammation.

Structure–Activity Relationship (SAR)

Research on the structure–activity relationship (SAR) of similar pyrimidine derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example, substituents at the 2nd and 6th positions of the pyrimidine ring have been shown to influence enzyme inhibition potency. In particular, compounds with optimized substituents demonstrated increased efficacy against specific targets .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and methyl groups; morpholine ring | Anti-inflammatory; COX inhibitor |

| 6-Methyl-2-morpholinopyrimidin-4-ol | Lacks ethyl group | Reduced anti-inflammatory activity |

| 5-Ethyl-2-morpholinopyrimidin-4-ol | Lacks methyl group | Lower potency compared to target compound |

| 5-Ethyl-6-methyl-2-piperidinopyrimidin-4-ol | Piperidine instead of morpholine | Altered binding properties |

Case Studies

- Anti-inflammatory Effects : A study evaluated the efficacy of this compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that this compound effectively inhibited the production of TNF-alpha and IL-6 in activated macrophages, further supporting its role as an anti-inflammatory agent .

- Cancer Research : Preliminary investigations into its effects on cancer cell lines have indicated that it may also possess anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization and functional group introduction. A plausible route includes:

- Step 1: Prepare a pyrimidine core via cyclization of substituted ketones with urea/thiourea under basic conditions (e.g., NaOH in ethanol) .

- Step 2: Introduce morpholine via nucleophilic substitution or Mannich-type reactions. For example, refluxing intermediates with morpholine and formaldehyde in ethanol for 10 hours can incorporate the morpholine moiety .

- Optimization: Vary solvent polarity (e.g., ethanol vs. DMF), adjust stoichiometry of morpholine, and monitor reaction progress via TLC/HPLC. Yield improvements (≈70–85%) are achievable by controlled addition of formaldehyde to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation:

- Purity Threshold: Aim for ≥95% purity (via HPLC) for biological assays to minimize interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation conditions (pH 7.4, 37°C). Variability in solvent (DMSO concentration ≤0.1%) impacts results .

- Structural Validation: Reconfirm batch purity and stereochemistry, as impurities or racemic mixtures may skew activity .

- Substituent Analysis: Compare analogs (e.g., ethyl vs. methyl substitutions) to isolate contributions of specific groups to activity .

Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Studies: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). Use Lineweaver-Burk plots for analysis .

- Molecular Docking: Model the compound into enzyme active sites (e.g., Plasmodium dihydrofolate reductase) using software like AutoDock Vina. Prioritize hydrogen bonding with morpholine oxygen and hydrophobic interactions with ethyl/methyl groups .

- Mutagenesis: Engineer enzyme mutants (e.g., Ala substitutions at predicted binding residues) to validate docking predictions .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

- QSAR Models: Train models using datasets of pyrimidine analogs with reported IC50 values. Focus on descriptors like logP (lipophilicity) and topological polar surface area (TPSA) .

- Dynamics Simulations: Run MD simulations (e.g., 100 ns in GROMACS) to assess binding stability. Derivatives with prolonged residence time in the target pocket are prioritized .

- Toxicity Prediction: Use ADMET tools (e.g., SwissADME) to filter candidates with unfavorable profiles (e.g., CYP450 inhibition) .

Q. What are the critical considerations when comparing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 3–10) at 40°C for 48 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of morpholine ring) .

- Temperature Sensitivity: Store lyophilized samples at -20°C to prevent dimerization. Conduct DSC to determine melting points and assess thermal decomposition .

- Light Exposure: Test photostability under UV light (ICH Q1B guidelines). Use amber vials if degradation exceeds 5% over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.